REACTION_SMILES
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[C:21](=[O:22])([OH:23])[O-:24].[C:26]([OH:27])(=[O:28])[CH3:29].[CH3:30][OH:31].[Na+:25].[Na:17][C:18]#[N:19].[O:20].[c:1]1([N:7]2[CH2:8][c:9]3[cH:10][cH:11][cH:12][cH:13][c:14]3[CH2:15][CH2:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([N:7]2[CH:8]([C:18]#[N:19])[c:9]3[cH:10][cH:11][cH:12][cH:13][c:14]3[CH2:15][CH2:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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N#C[Na]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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c1ccc(N2CCc3ccccc3C2)cc1
|
Name
|
|
Type
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product
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Smiles
|
N#CC1c2ccccc2CCN1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |